molecular formula C10H13BrClO3PS B12923821 O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate

Katalognummer: B12923821
Molekulargewicht: 359.60 g/mol
InChI-Schlüssel: GIZOCQLPJFRPHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is an organophosphate compound known for its use as an insecticide. It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure. This compound is commonly used in agricultural settings to control a variety of pests.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reaction kettles. For example, sodium 2-chloro-4-bromophenol is reacted with ethyl chloride in the presence of a catalyst, with the reaction temperature maintained below 30°C . The pH of the reaction mixture is controlled to be alkaline to ensure the completion of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted phosphorothioates.

Wissenschaftliche Forschungsanwendungen

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate involves the inhibition of the acetylcholinesterase enzyme . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its reactivity and effectiveness as an insecticide. Additionally, its specific mechanism of action and the types of pests it targets make it distinct from other organophosphate compounds.

Eigenschaften

Molekularformel

C10H13BrClO3PS

Molekulargewicht

359.60 g/mol

IUPAC-Name

4-bromo-2-chloro-1-[ethoxy(ethylsulfanyl)phosphoryl]oxybenzene

InChI

InChI=1S/C10H13BrClO3PS/c1-3-14-16(13,17-4-2)15-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

GIZOCQLPJFRPHW-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OC1=C(C=C(C=C1)Br)Cl)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.